![molecular formula C10H14ClNO2S B13559056 Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Material Science: Thiazole-based compounds are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole: Exhibits anticancer and antifungal activities.
This compound’s unique combination of a chloromethyl group and an ester functionality distinguishes it from other thiazole derivatives, potentially offering unique reactivity and applications.
Eigenschaften
Molekularformel |
C10H14ClNO2S |
|---|---|
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate |
InChI |
InChI=1S/C10H14ClNO2S/c1-4-14-9(13)10(2,3)8-12-7(5-11)6-15-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
GMXNVTITMYMKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C1=NC(=CS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
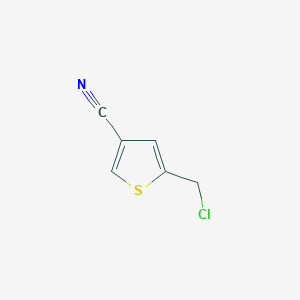
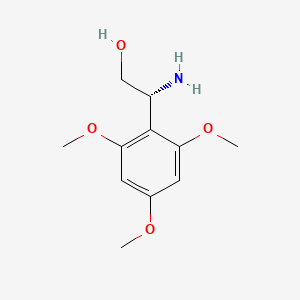
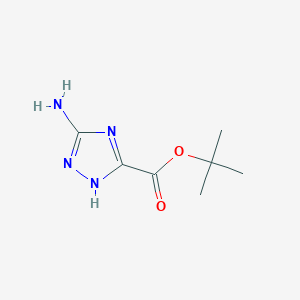

![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)

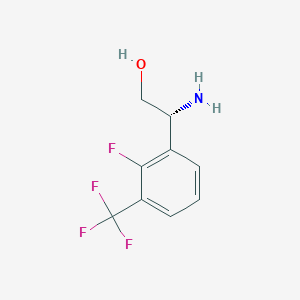
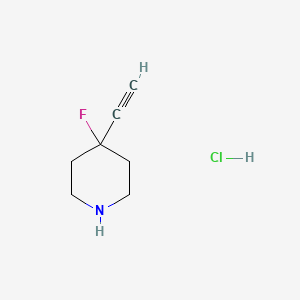
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)

![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
